molecular formula C19H16ClNO5S2 B6106809 3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)benzene-1-sulfonamide

3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B6106809
M. Wt: 437.9 g/mol
InChI Key: SKTWWAAPHCGFQY-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that features both sulfonyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps:

    Coupling Reaction: The intermediate product is then coupled with 4-methoxyaniline under controlled conditions to form the final sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include:

    Temperature Control: Maintaining an optimal temperature to ensure complete reaction.

    Catalysts: Using catalysts to speed up the reaction and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfonamides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which 3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)benzene-1-sulfonamide exerts its effects involves:

    Molecular Targets: The compound can interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonamide: Lacks the methoxyphenyl group, making it less complex.

    N-(4-Methoxyphenyl)benzenesulfonamide: Lacks the chlorobenzenesulfonyl group, altering its reactivity and applications.

Uniqueness

3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of both the chlorobenzenesulfonyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5S2/c1-26-16-9-7-15(8-10-16)21-28(24,25)19-4-2-3-18(13-19)27(22,23)17-11-5-14(20)6-12-17/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTWWAAPHCGFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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